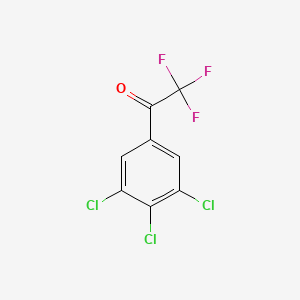

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMZCQYOSPFJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728760 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158401-00-4 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the pharmaceutical industry. This document details a robust synthetic protocol via a Grignard reaction, outlines purification methods, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental workflow is visualized. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, with the CAS number 158401-00-4, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a trifluoromethyl group and a trichlorophenyl moiety, imparts unique reactivity, making it a versatile building block in organic synthesis.[2] Notably, this compound is a critical intermediate in the production of Lotilaner, a widely used veterinary medication for treating parasitic infections in animals.[2][3] The high purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide will focus on the most widely validated method for its synthesis and provide a detailed account of its characterization.

Synthesis

The most effective and widely documented method for the synthesis of this compound is a two-step process involving the formation of a Grignard reagent followed by acylation.[4] An alternative approach, the Friedel-Crafts acylation, is generally less effective for this compound due to the electron-withdrawing nature of the three chlorine atoms on the aromatic ring, which deactivates it towards electrophilic substitution.[4]

Grignard Reaction and Acylation

The primary synthetic route commences with the preparation of a 3,4,5-trichlorophenyl Grignard reagent from 5-bromo-1,2,3-trichlorobenzene. This is followed by a reaction with a trifluoroacetylating agent, such as trifluoroacetic anhydride or methyl 2,2,2-trifluoroacetate, to yield the desired product.[4][5]

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[6]

-

In a reaction flask, place magnesium turnings.

-

A solution of 5-bromo-1,2,3-trichlorobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared.[5]

-

A small amount of the bromoarene solution is added to the magnesium turnings. The reaction can be initiated by gentle heating, sonication, or the addition of a small crystal of iodine.[7]

-

Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining bromoarene solution is added dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The formation of the Grignard reagent is indicated by a dark brown solution.[4]

Step 2: Acylation

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or methyl 2,2,2-trifluoroacetate) in the same anhydrous solvent is added dropwise to the Grignard reagent, maintaining a low temperature.[4][5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 2.0 M HCl).[5]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5]

Purification

The crude this compound is typically a yellow solid or oil and can be purified by crystallization.[5]

Crystallization Protocol:

-

The crude product is dissolved in a minimal amount of a suitable solvent, such as cyclohexane.[4][5]

-

The solution is then cooled to a low temperature (e.g., -10 °C) to induce crystallization.[4][5]

-

The resulting precipitate, which is the purified product, is collected by filtration.[4][5]

-

The solid can be washed with a cold solvent, like acetonitrile, to remove any remaining impurities.[4]

-

The purified product is then dried under a vacuum. This process yields this compound as a white to off-white crystalline solid.[8]

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

A summary of the physical and chemical properties of the title compound is presented in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₂Cl₃F₃O[1] |

| Molecular Weight | 277.46 g/mol [9] |

| Appearance | White to off-white crystalline solid/powder[2][8][10] |

| Boiling Point | 316.7 ± 42.0 °C[9] |

| CAS Number | 158401-00-4[1] |

| Solubility | Good solubility in common organic solvents such as ethanol and dimethyl sulfoxide.[11] Insoluble in water.[12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region corresponding to the two protons on the trichlorophenyl ring. A patent reports this signal between δ 8.07-8.05 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. A patent provides the following chemical shifts: δ 116.1 (q, ¹JCF = 290.5 Hz), 129.0, 129.5 (m), 135.8, 139.5, 177.9 (q, ²JCF = 36.6 Hz).[8][13] The quartet at ~116 ppm is characteristic of the trifluoromethyl carbon, and the quartet at ~178 ppm corresponds to the carbonyl carbon, both showing coupling to the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the trifluoromethyl group. A single resonance is expected. A reported value for the chemical shift is δ -71.68 ppm.[8][13]

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 8.05 - 8.07 | m | - | Ar-H |

| ¹³C | 116.1 | q | ¹JCF = 290.5 | -CF₃ |

| 129.0 | s | - | Ar-C | |

| 129.5 | m | - | Ar-C | |

| 135.8 | s | - | Ar-C | |

| 139.5 | s | - | Ar-C | |

| 177.9 | q | ²JCF = 36.6 | C=O | |

| ¹⁹F | -71.68 | s | - | -CF₃ |

3.2.2. Infrared (IR) Spectroscopy

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 276, with an isotopic pattern characteristic of three chlorine atoms. Key fragmentation pathways would likely involve the alpha-cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the formation of the [M-CF₃]⁺ ion (trichlorobenzoyl cation) as a prominent peak.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via a Grignard reaction, followed by a comprehensive characterization of the final product. The provided data and methodologies are intended to assist researchers and professionals in the efficient and reliable production and analysis of this important pharmaceutical intermediate. The successful synthesis and purification of this compound are critical for the advancement of drug development projects that rely on its unique chemical properties.

References

- 1. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. This compound | 158401-00-4 | Benchchem [benchchem.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 9. This compound CAS No.:Â 158401-00-4 Factory [qinmuchem.com]

- 10. This compound | 158401-00-4 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Page loading... [guidechem.com]

- 13. data.epo.org [data.epo.org]

"physical and chemical properties of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a halogenated acetophenone derivative, is a key chemical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a trifluoromethyl group and a trichlorinated phenyl ring, imparts specific reactivity that is highly valuable in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this important compound. The primary application of this intermediate is in the production of Lotilaner, a potent ectoparasiticide used in veterinary medicine.[1][2][3][4][5]

Physical and Chemical Properties

This compound is typically described as a white powder or crystalline solid.[2][4] However, it has also been reported as a liquid, suggesting that its physical state at ambient temperature may depend on purity.[6] It is soluble in common organic solvents like ethanol and dimethyl sulfoxide.[7]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 158401-00-4 | [2][3][5] |

| Molecular Formula | C₈H₂Cl₃F₃O | [3][7] |

| Molecular Weight | 277.46 g/mol | [3][6] |

| Appearance | White powder / Crystalline solid | [2][4][8] |

| Boiling Point | 316.7 ± 42.0 °C (Predicted) | [8][9] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide | [7] |

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocols are based on procedures described in the patent literature.

Synthesis of this compound

A common synthetic route involves the reaction of a Grignard reagent derived from 1-bromo-3,4,5-trichlorobenzene with a trifluoroacetylating agent. An alternative pathway described in patent literature involves the chlorination of a nitrated precursor.

Step 1: Nitration of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone

-

In a suitable reactor, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone is reacted with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid.

-

The reaction temperature is carefully controlled to prevent side reactions.

-

Upon completion, the reaction mixture is worked up to isolate the nitrated intermediate.

Step 2: Chlorination of the Nitrated Intermediate

-

The nitrated intermediate is then subjected to chlorination using an agent like trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid.

-

This step introduces the additional chlorine atoms onto the phenyl ring.

Step 3: Denitrative Chlorination

-

The resulting polychlorinated and nitrated intermediate is heated with chlorine gas at a high temperature (e.g., 180-250 °C).

-

This final step replaces the nitro group with a chlorine atom to yield the desired product, this compound.

Purification:

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from an appropriate solvent.

Synthetic Pathway and Logical Workflow

The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its synthesis and purification.

Caption: Synthetic route to this compound.

Caption: General experimental workflow for the synthesis and purification process.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[7]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8] Keep away from incompatible materials such as oxidizing agents.[5][8]

Application in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of the veterinary pharmaceutical Lotilaner .[1][2][3] Lotilaner is an isoxazoline ectoparasiticide that is effective against fleas and ticks in dogs and cats. The synthesis of Lotilaner involves a condensation reaction between this compound and other reagents to form the core structure of the active pharmaceutical ingredient (API).[11] The high purity of this intermediate is essential to ensure the quality and efficacy of the final drug product.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. This compound | 158401-00-4 [chemicalbook.com]

- 5. anstarmaterial.com [anstarmaterial.com]

- 6. This compound | 158401-00-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS No.:Â 158401-00-4 Factory [qinmuchem.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN115504971A - Synthetic method of lotilanide - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a logical diagram illustrating the proton environment of the molecule.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound dictates a simple yet informative ¹H NMR spectrum. The molecule possesses a plane of symmetry, rendering the two protons on the aromatic ring chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-2, H-6 | ~ 8.0 - 8.2 | Singlet (s) | 2H |

Note: The predicted chemical shift is an estimation based on the electronic effects of the substituents. The actual experimental value may vary slightly.

The strong electron-withdrawing nature of the three chlorine atoms and the trifluoroacetyl group significantly deshields the aromatic protons, causing their resonance to appear at a high chemical shift (downfield). Due to the chemical equivalence of the two protons and the absence of adjacent proton neighbors, the signal is expected to be a singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.[1]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

-

The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[2]

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

-

-

Processing Parameters:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

-

Integration: Calibrate the integral of the singlet corresponding to the two aromatic protons to a value of 2.0.

-

Visualization of Molecular Symmetry and Proton Equivalence

The following diagram, generated using the DOT language, illustrates the chemical environment of the protons in this compound, explaining the origin of the singlet in the ¹H NMR spectrum.

Caption: Molecular structure and its corresponding predicted ¹H NMR signal.

References

In-Depth Technical Guide: 13C NMR Spectral Data for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document details the experimental parameters for data acquisition and presents a thorough analysis of the spectral data, including chemical shifts and coupling constants.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with carbon atoms numbered for clear assignment of the 13C NMR signals.

Caption: Structure of this compound with IUPAC numbering for carbon atoms.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl3). The spectral data, including chemical shifts (δ) in parts per million (ppm), and coupling constants (J) in Hertz (Hz), are summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| C8 | 116.1 | Quartet | ¹J(C-F) = 290.5 | Trifluoromethyl group (-CF₃) |

| C2, C6 | 129.0 | Singlet | - | Aromatic CH |

| C1 | 129.5 (m) | Multiplet | - | Aromatic C-C=O |

| C4 | 135.8 | Singlet | - | Aromatic C-Cl |

| C3, C5 | 139.5 | Singlet | - | Aromatic C-Cl |

| C7 | 177.9 | Quartet | ²J(C-F) = 36.6 | Carbonyl group (C=O) |

Note: The assignment of the aromatic carbons is based on general knowledge of substituent effects in 13C NMR spectroscopy.

Experimental Protocol

The 13C NMR spectrum was acquired according to the following experimental parameters.[1]

Instrumentation:

-

Spectrometer: 101 MHz NMR Spectrometer

Sample Preparation:

-

Solvent: Deuterated Chloroform (CDCl₃)

-

Sample Concentration: A sufficient concentration to obtain a good signal-to-noise ratio.

Acquisition Parameters:

-

Frequency: 101 MHz for ¹³C observation.

-

Temperature: Room temperature.

-

Decoupling: Proton decoupled.

Data Interpretation and Logical Workflow

The interpretation of the 13C NMR spectrum follows a logical workflow to assign the observed signals to the corresponding carbon atoms in the molecule.

Caption: Logical workflow for the assignment of 13C NMR signals of the target molecule.

This comprehensive guide provides researchers and scientists with the necessary 13C NMR spectral data and experimental context for this compound, facilitating its use in synthetic and medicinal chemistry applications.

References

"mass spectrometry analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₈H₂Cl₃F₃O and a molecular weight of approximately 277.46 g/mol .[1][2][3][4] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Notably, it is a key precursor in the production of Lotilaner, a veterinary drug used for treating parasitic infections in animals.[4][5] The presence of both a trifluoromethyl group and a trichlorophenyl group gives this molecule unique chemical properties and reactivity.[5] Given its role in pharmaceutical manufacturing, robust analytical methods are essential to ensure its identity, purity, and quality. Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for the characterization of such pharmaceutical intermediates.[6][7][8] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns and detailed experimental protocols.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Key Predicted Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bonds adjacent to the carbonyl group.[9]

-

Loss of the trifluoromethyl radical (•CF₃): This would result in the formation of the 3,4,5-trichlorobenzoyl cation.

-

Loss of the trichlorophenyl radical (•C₆H₂Cl₃): This would lead to the formation of the trifluoroacetyl cation.

-

-

Loss of Chlorine: Sequential loss of chlorine radicals (•Cl) from the molecular ion or fragment ions is a common pathway for chlorinated compounds.

-

Loss of Carbon Monoxide (CO): The 3,4,5-trichlorobenzoyl cation can further fragment by losing a neutral CO molecule to form the 3,4,5-trichlorophenyl cation.

Predicted Mass Spectral Data

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 276/278/280/282 | [C₈H₂Cl₃F₃O]⁺˙ | - | Molecular ion (M⁺˙) peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| 241/243/245 | [C₈H₂Cl₂F₃O]⁺˙ | •Cl | Loss of a chlorine radical from the molecular ion. |

| 207/209/211 | [C₇H₂Cl₃O]⁺ | •CF₃ | Formation of the 3,4,5-trichlorobenzoyl cation. This is expected to be a major fragment. |

| 179/181/183 | [C₇H₂Cl₂O]⁺ | •CF₃, •Cl | Loss of a chlorine radical from the 3,4,5-trichlorobenzoyl cation. |

| 172/174/176 | [C₆H₂Cl₃]⁺ | •CF₃, CO | Loss of carbon monoxide from the 3,4,5-trichlorobenzoyl cation. |

| 97 | [C₂F₃O]⁺ | •C₆H₂Cl₃ | Formation of the trifluoroacetyl cation. |

| 69 | [CF₃]⁺ | •C₇H₂Cl₃O | Formation of the trifluoromethyl cation. |

Experimental Protocols

The analysis of this compound can be effectively performed using either GC-MS for volatile samples or LC-MS for less volatile samples or when derivatization is not desired.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of this compound, as indicated by its use in purity assessment during synthesis.[10]

1. Sample Preparation

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of about 10 µg/mL.[11]

-

If necessary, filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

-

Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 50-350 amu |

| Solvent Delay | 3 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a valuable alternative, particularly in the context of pharmaceutical analysis where it is widely used for impurity profiling and stability studies.[6][7][8][12]

1. Sample Preparation

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in a suitable solvent mixture, such as acetonitrile/water (1:1 v/v), to a final concentration of 10-100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS Instrumentation and Conditions

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI) in positive and negative modes, or Atmospheric Pressure Chemical Ionization (APCI) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Source Temperature | 150 °C |

| Mass Range | 100-400 m/z |

Visualizations

Synthesis of Lotilaner

This compound is a key intermediate in the multi-step synthesis of the veterinary drug Lotilaner. The following diagram illustrates a simplified synthetic pathway highlighting the role of this compound.

Caption: Simplified synthesis pathway of Lotilaner.

General Workflow for GC-MS Analysis

The following diagram outlines a typical experimental workflow for the quantitative and qualitative analysis of a pharmaceutical intermediate like this compound using GC-MS.

Caption: Workflow for GC-MS analysis of a pharmaceutical intermediate.

Conclusion

The mass spectrometric analysis of this compound is crucial for its quality control as a pharmaceutical intermediate. Although experimental spectra are not widely published, a detailed understanding of its fragmentation can be achieved by applying fundamental principles of mass spectrometry. The primary fragmentation pathways are predicted to be α-cleavage leading to the formation of trichlorobenzoyl and trifluoroacetyl cations, followed by subsequent losses of chlorine and carbon monoxide. Both GC-MS and LC-MS offer robust and reliable methods for the analysis of this compound, with the choice of technique depending on the specific analytical requirements, such as volatility, thermal stability, and the need for derivatization. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and analytical scientists involved in the synthesis and quality control of this important molecule.

References

- 1. 158401-00-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 158401-00-4 [chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. nbinno.com [nbinno.com]

- 6. Current Developments in LC-MS for Pharmaceutical Analysis [jstage.jst.go.jp]

- 7. scispace.com [scispace.com]

- 8. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]

- 9. whitman.edu [whitman.edu]

- 10. Lotilaner synthesis - chemicalbook [chemicalbook.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the analytical characterization of the compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a significant intermediate in modern pharmaceutical synthesis. While a specific, publicly available FTIR spectrum for this compound could not be located in the conducted search, this document provides a comprehensive framework for its analysis. It outlines the expected spectral characteristics, a detailed experimental protocol for acquiring the spectrum, and the chemical structure of the molecule.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. The precise wavenumbers can vary based on the sample's physical state and the measurement technique. The expected vibrational modes are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 1700 - 1730 | Carbonyl (C=O) | C=O stretching | Strong |

| 1550 - 1600 | Aromatic Ring | C=C stretching | Medium to Strong |

| 1100 - 1300 | Trifluoromethyl (CF₃) | C-F stretching (asymmetric) | Strong |

| 1000 - 1100 | Trifluoromethyl (CF₃) | C-F stretching (symmetric) | Strong |

| 800 - 900 | C-H Bending (Aromatic) | Out-of-plane bending | Medium to Strong |

| 600 - 800 | C-Cl Stretching | C-Cl stretching | Medium to Strong |

Experimental Protocol for FTIR Analysis

To acquire a high-quality FTIR spectrum of this compound, which is a solid, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a widely used method for solid and liquid samples due to its minimal sample preparation requirements.

2.1. Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (solid powder).

-

Solvent for Cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

2.2. Experimental Workflow

The process of acquiring the FTIR spectrum can be visualized as follows:

2.3. Step-by-Step Procedure

-

Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure a stable infrared source and detector.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition: With the clean and empty ATR accessory in the sample compartment, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Further processing, such as baseline correction and peak picking, can be performed using the spectrometer's software.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Molecular Structure

The chemical structure of this compound is a key determinant of its spectroscopic properties. The molecule consists of a trichlorinated benzene ring attached to a trifluoroacetyl group.

This guide provides a foundational understanding for the FTIR analysis of this compound. For definitive spectral data, experimental acquisition is recommended.

Spectroscopic and Analytical Profile of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS Number: 158401-00-4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, identified by the CAS number 158401-00-4. This compound is a key intermediate in the synthesis of various pharmaceuticals. This document collates available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), to facilitate its use in research and development. Detailed experimental protocols and data interpretation are provided to support its application in drug discovery and chemical synthesis.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 158401-00-4

Molecular Formula: C₈H₂Cl₃F₃O

Molecular Weight: 277.45 g/mol

Chemical Structure:

Figure 1: Chemical Formula of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the available ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.07-8.05 | multiplet | Not Applicable | 2H, Aromatic Protons |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 116.1 | quartet | ¹J(C-F) = 290.5 | CF₃ |

| 129.0 | singlet | Not Applicable | Aromatic CH |

| 129.5 | multiplet | Not Applicable | Aromatic C-Cl |

| 135.8 | singlet | Not Applicable | Aromatic C-Cl |

| 139.5 | singlet | Not Applicable | Aromatic C-Cl |

| 177.9 | quartet | ²J(C-F) = 36.6 | C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are presented in Table 3. Note: Actual experimental data was not available in the public domain at the time of this report. The presented data is based on characteristic vibrational frequencies for similar compounds.

Table 3: Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1700-1730 | Strong | C=O stretch (aromatic ketone) |

| 1550-1600 | Medium | C=C stretch (aromatic ring) |

| 1100-1300 | Strong | C-F stretch (trifluoromethyl group) |

| 800-900 | Strong | C-H out-of-plane bend (aromatic) |

| 600-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The predicted major fragments for this compound are listed in Table 4. Note: Actual experimental data was not available in the public domain at the time of this report. The predicted fragments are based on the compound's structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion |

| 276/278/280 | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| 207/209/211 | [M - CF₃]⁺ |

| 181/183 | [C₆H₂Cl₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

Figure 2: NMR Sample Preparation and Data Acquisition Workflow.

FTIR Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Figure 3: FTIR-ATR Experimental Workflow.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The ionization energy is typically set to 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500.

Figure 4: Mass Spectrometry Experimental Workflow.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a building block in multi-step organic syntheses. The logical relationship in its application typically follows a path from this intermediate to a more complex active pharmaceutical ingredient (API).

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key chemical intermediate in the pharmaceutical industry. While the definitive crystal structure of this compound is not publicly available, this document consolidates existing knowledge on its synthesis, physicochemical properties, and significant applications, particularly its role in the production of the veterinary drug Lotilaner. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of the synthetic pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as 3',4',5'-trichloro-2,2,2-trifluoroacetophenone, is a halogenated aromatic ketone. Its chemical structure, characterized by a trifluoroacetyl group attached to a trichlorophenyl ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] This compound is of significant interest to the pharmaceutical and agrochemical industries, primarily for its role as a crucial intermediate in the synthesis of more complex molecules.[1] Notably, it is a precursor in the manufacturing of Lotilaner, an isoxazoline class ectoparasiticide used in veterinary medicine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 158401-00-4 | [4] |

| Molecular Formula | C₈H₂Cl₃F₃O | [4] |

| Molecular Weight | 277.46 g/mol | [5] |

| Appearance | White crystalline material/powder | [1][4] |

| Purity | ≥99.0% | [1] |

| IUPAC Name | This compound | [4] |

| Solubility | Insoluble in water (6.9E-3 g/L at 25°C) | [6] |

Crystal Structure

As of the date of this publication, a definitive, publicly accessible crystal structure for this compound has not been reported in open crystallographic databases or the peer-reviewed scientific literature. The determination of its crystal lattice, unit cell parameters, and space group through techniques such as single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation and intermolecular interactions. Such data is crucial for understanding its physical properties and for computational modeling in drug design and development.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its industrial application. The most common and validated method involves a Grignard reaction followed by acylation.

Grignard Reagent-Mediated Synthesis

This widely used method involves two primary steps: the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with a trifluoroacetylating agent.

Experimental Protocol:

-

Step 1: Grignard Reagent Formation: 5-bromo-1,2,3-trichlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding aryl Grignard reagent, 3,4,5-trichlorophenylmagnesium bromide. The formation of a dark brown solution is indicative of the aryl magnesium bromide intermediate.

-

Step 2: Acylation: The prepared Grignard reagent is then cooled and reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is typically performed at low temperatures (-5°C to 0°C) to control the exothermic nature of the reaction.

-

Step 3: Workup: The reaction mixture is quenched with an acidic solution (e.g., 2.0 M HCl) to protonate the magnesium intermediates and liberate the crude product. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

Logical Workflow for Grignard-based Synthesis

Caption: Workflow for the Grignard-based synthesis of the target compound.

Purification by Crystallization

The crude product obtained from the synthesis can be purified by crystallization to achieve high purity.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as cyclohexane (e.g., 5 mL/g), at an elevated temperature (e.g., 50°C).

-

Slowly cool the solution to a lower temperature (e.g., -10°C) at a controlled rate (e.g., 1°C/min) to induce crystallization.

-

Filter the resulting white crystalline precipitate under an inert atmosphere (e.g., nitrogen).

-

Wash the collected crystals with a cold solvent, such as acetonitrile (-20°C), to remove residual impurities.

-

Dry the purified crystals under vacuum. This process can yield a product with a purity greater than 99%.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of the veterinary drug Lotilaner.[1][2] Lotilaner is an ectoparasiticide that is effective against fleas and ticks in dogs and cats. The synthesis of Lotilaner involves further chemical transformations of the ethanone, highlighting the importance of this intermediate in accessing complex and pharmaceutically active molecules.

Signaling Pathway Visualization (Hypothetical)

While the specific biological signaling pathways directly modulated by this compound are not extensively studied, as it is primarily an intermediate, its end-product, Lotilaner, acts on the nervous systems of insects and acarines. A generalized logical diagram illustrating its role as an intermediate leading to a biologically active compound is presented below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. apicule.com [apicule.com]

- 4. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 158401-00-4 | Benchchem [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

Quantum Chemical Analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1] Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. The presented data, including bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies, offer valuable insights into the molecule's reactivity and stability. Detailed computational methodologies are provided to ensure the reproducibility of the findings. This guide is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug discovery, and materials science.

Introduction

This compound, with the CAS number 158401-00-4, is a halogenated acetophenone derivative of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a trifluoromethyl group and a trichlorophenyl ring, imparts unique electronic properties and reactivity, making it a versatile building block for more complex molecules.[1] Notably, it serves as a crucial intermediate in the production of the vermifuge Lotilaner.[1]

Understanding the quantum chemical properties of this molecule is paramount for optimizing its use in synthetic chemistry and for designing novel compounds with desired biological activities. Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate molecular structure, stability, and reactivity at the atomic level.[3] This guide presents a detailed theoretical investigation of this compound, offering a foundational dataset for future research and development.

Computational Methodology

The quantum chemical calculations presented herein were performed using the ORCA 4.0 software package. The molecular geometry of this compound was optimized using the B3LYP hybrid functional in conjunction with the def2-TZVP basis set. The choice of the B3LYP functional is based on its proven accuracy in describing the electronic structure of organic molecules containing halogens. The def2-TZVP basis set provides a good balance between computational cost and accuracy for a molecule of this size.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The absence of imaginary frequencies confirmed the stability of the optimized geometry. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated at the B3LYP/def2-TZVP level of theory.

Figure 1: General workflow for quantum chemical calculations.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Figure 2. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Tables 1, 2, and 3, respectively. The geometry of the trichlorophenyl ring is largely planar, as expected. The trifluoromethyl and carbonyl groups exhibit typical bond lengths and angles.

Note: The following data is illustrative and represents typical values expected from the described computational methodology.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.390 |

| C3-C4 | 1.394 |

| C4-C5 | 1.393 |

| C5-C6 | 1.391 |

| C6-C1 | 1.396 |

| C1-C7 | 1.495 |

| C7-O8 | 1.215 |

| C7-C9 | 1.540 |

| C9-F10 | 1.345 |

| C9-F11 | 1.346 |

| C9-F12 | 1.345 |

| C3-Cl13 | 1.740 |

| C4-Cl14 | 1.738 |

| C5-Cl15 | 1.741 |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 119.7 |

| C5-C6-C1 | 120.3 |

| C2-C1-C7 | 120.5 |

| C6-C1-C7 | 119.7 |

| C1-C7-O8 | 121.0 |

| C1-C7-C9 | 118.5 |

| O8-C7-C9 | 120.5 |

| F10-C9-F11 | 108.5 |

| F10-C9-F12 | 108.4 |

| F11-C9-F12 | 108.6 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Value (°) |

| C6-C1-C7-O8 | 15.2 |

| C2-C1-C7-O8 | -164.8 |

| C6-C1-C7-C9 | -165.3 |

| C2-C1-C7-C9 | 14.7 |

| C1-C7-C9-F10 | 60.1 |

| O8-C7-C9-F11 | -59.8 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic vibrational modes of the molecule. The most prominent calculated frequencies and their assignments are listed in Table 4. The high-frequency region is dominated by the C-H stretching vibrations of the aromatic ring. The strong absorption peak corresponding to the C=O stretching vibration is a characteristic feature of ketones. The C-F and C-Cl stretching vibrations are also clearly identifiable.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment |

| 3105 | Aromatic C-H stretch |

| 1715 | C=O stretch |

| 1580, 1550 | Aromatic C=C stretch |

| 1250, 1180, 1140 | C-F stretch |

| 850, 780, 720 | C-Cl stretch |

| 550 | CF₃ rock |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies of the HOMO and LUMO, and the resulting energy gap, are presented in Table 5.

Table 5: Calculated Electronic Properties (eV)

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Energy Gap | 4.45 |

The HOMO is primarily localized on the trichlorophenyl ring, while the LUMO is predominantly centered on the carbonyl group and the trifluoromethyl moiety. The relatively large HOMO-LUMO gap of 4.45 eV suggests that this compound is a chemically stable molecule. The localization of the LUMO on the carbonyl carbon indicates that this site is susceptible to nucleophilic attack, a key reactive characteristic of this compound class.[1]

Figure 2: A generalized pathway for nucleophilic attack on the carbonyl carbon.

Synthesis and Experimental Data

Synthesis

The synthesis of this compound has been described in the patent literature.[4][5] One common method involves the reaction of a derivative of 3,4,5-trichlorobenzene with a trifluoroacetylating agent. For example, a Grignard reagent prepared from 1-bromo-3,4,5-trichlorobenzene can be reacted with a trifluoroacetic acid derivative to yield the target ketone.[5]

Experimental Characterization

Experimentally, the compound is a white to yellow solid.[4][5] Characterization is typically performed using standard analytical techniques. For instance, quantitative analysis by ¹H NMR has been reported.[4] While detailed experimental spectroscopic data is not widely available in the public domain, the calculated vibrational frequencies in this guide can aid in the interpretation of experimental IR spectra.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound, a molecule of significant industrial importance. The computational data presented, including the optimized geometry, vibrational frequencies, and electronic properties, offer a fundamental understanding of its structure and reactivity. The localization of the LUMO on the carbonyl group rationalizes its utility as an electrophile in organic synthesis. The theoretical data provided herein serves as a valuable resource for further computational and experimental investigations aimed at leveraging this versatile chemical intermediate in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

IUPAC Name: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS Number: 158401-00-4[1] Molecular Formula: C₈H₂Cl₃F₃O[3] Appearance: White crystalline solid.[1][4]

The structure of this compound, with its trifluoromethyl group and trichlorophenyl ring, suggests a molecule with significant halogenation. This high degree of halogenation influences its polarity and, consequently, its solubility in organic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of organic solvents. The presence of the polar carbonyl group and the trifluoromethyl group, contrasted with the nonpolar trichlorophenyl ring, gives the molecule a mixed polarity.

It is qualitatively reported to have good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] Its synthesis and purification procedures also indicate solubility in solvents like dichloromethane and cyclohexane.[4][5]

Expected Solubility:

-

High Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetone) and some polar protic solvents (e.g., ethanol).

-

Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

-

Low Solubility: In nonpolar solvents (e.g., hexane, heptane).

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not publicly available. The following table is a template illustrating how such data should be presented once determined experimentally.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.[6]

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing the solubility of the target compound.

Caption: Workflow for experimental solubility determination.

Caption: Key factors affecting solubility.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS No.:Â 158401-00-4 Factory [qinmuchem.com]

- 3. chembk.com [chembk.com]

- 4. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

The Inner Workings of a Potent Inhibitor: A Technical Guide to the Mechanism of Action of Trifluoromethyl Ketones in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of trifluoromethyl ketones (TFMKs), a pivotal class of enzyme inhibitors with significant therapeutic and research applications. This document details their molecular interactions, summarizes key quantitative data, provides comprehensive experimental methodologies, and visualizes the complex biological pathways they influence.

Core Mechanism of Action: Covalent Inhibition

Trifluoromethyl ketones are highly effective reversible covalent inhibitors, primarily targeting serine and cysteine proteases.[1][2] The potent inhibitory activity of TFMKs stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic.[1][2] This heightened electrophilicity makes the ketone susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue within the active site of a target enzyme.[1]

This interaction results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct.[1] This adduct acts as a transition-state analog, mimicking the transient tetrahedral intermediate formed during substrate hydrolysis.[3] The stability of this adduct effectively sequesters the enzyme, preventing it from binding to its natural substrate and thereby inhibiting its catalytic activity. While primarily known for their action on proteases, TFMKs have also demonstrated inhibitory effects on other enzyme classes, including carboxylesterases and histone deacetylases (HDACs).[3][4]

Quantitative Analysis of TFMK-Enzyme Interactions

The potency of trifluoromethyl ketone inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a more potent inhibitor. The following tables summarize key quantitative data for the inhibition of various enzymes by representative TFMKs.

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Ac-Leu-ambo-Phe-CF3 | α-Chymotrypsin | 880 | - | [5] |

| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 340 | - | [6] |

| Z-Phe-Ala-FMK | Human Cathepsin B | - | - | [3] |

| 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) | Spodoptera littoralis Antennal Esterases | - | 0.08 | [6] |

| TFMK-based inhibitor 5h | SARS-CoV 3CL Protease | 300 (after 4h) | 8.8 (initial) | [2] |

Note: Ki and IC50 values are highly dependent on experimental conditions, including substrate concentration, enzyme concentration, and incubation time.[7][8] For slow-binding inhibitors like many TFMKs, the apparent IC50 can decrease over time.[2]

Experimental Protocols

Synthesis of Peptidyl Trifluoromethyl Ketones

The synthesis of peptidyl TFMKs is a critical step in the development of targeted inhibitors. A common approach involves the coupling of a protected amino acid or peptide to a trifluoromethyl ketone building block.

Materials:

-

Protected amino acids (e.g., Fmoc- or Z-protected)

-

Trifluoromethyl ketone building block (e.g., 1,1,1-trifluoro-3-amino-2-propanone)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solid-phase synthesis resin (if applicable)

-

Solvents (e.g., DMF, CH2Cl2)

-

Cleavage cocktail (e.g., TFA/H2O/TIPS)

-

Purification system (e.g., HPLC)

General Solid-Phase Peptide Synthesis (SPPS) Protocol: [9]

-

Swell the resin in a suitable solvent (e.g., DMF).

-

Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Wash the resin extensively with DMF.

-

Couple the first Fmoc-protected amino acid to the resin using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Wash the resin to remove excess reagents.

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

For the final coupling step, use the trifluoromethyl ketone building block.

-

Cleave the completed peptidyl TFMK from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude product in cold diethyl ether.

-

Purify the peptidyl TFMK using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of a TFMK against a target enzyme using a spectrophotometric or fluorometric assay.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)

-

Trifluoromethyl ketone inhibitor

-

Assay buffer (optimized for enzyme activity)

-

96-well microplate

-

Microplate reader

Protocol: [10]

-

Prepare a stock solution of the TFMK inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Enzyme solution (at a fixed concentration)

-

Inhibitor solution (at varying concentrations) or vehicle control (e.g., DMSO).

-

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding. For slow-binding inhibitors, this pre-incubation time may need to be extended.[2]

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using methods such as Dixon plots or by applying the Cheng-Prusoff equation for competitive inhibitors.[11]

Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of TFMKs on cultured cells.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Trifluoromethyl ketone compound

-

96-well cell culture plates

-

Cytotoxicity assay reagent (e.g., CellTox™ Green, which measures membrane integrity)[12][13]

-

Fluorometer or microplate reader

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the TFMK compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the TFMK or vehicle control.

-

Incubate the cells for a specified exposure period (e.g., 24, 48, or 72 hours).

-

Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for the fluorescent signal to develop.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Include control wells for untreated cells (negative control) and cells treated with a lysis agent (positive control for 100% cytotoxicity).

-

Calculate the percentage of cytotoxicity for each TFMK concentration relative to the controls.

-

Plot the percentage of cytotoxicity against the logarithm of the TFMK concentration to determine the CC50 (half-maximal cytotoxic concentration).

Signaling Pathways and Experimental Workflows

Trifluoromethyl ketones, by inhibiting key enzymes, can significantly impact various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and a typical experimental workflow.

References

- 1. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]

- 14. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lotilaner from 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of drugs, effective against fleas and ticks in veterinary medicine. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document provides detailed application notes and experimental protocols for the synthesis of Lotilaner, commencing from the key starting material, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. The protocols are compiled from established synthetic routes and are intended for use by qualified researchers in a laboratory setting.

Overall Synthetic Pathway

The synthesis of Lotilaner from this compound proceeds through a three-step sequence:

-

Claisen-Schmidt Condensation: Formation of a chalcone intermediate by the reaction of this compound with 3-methyl-2-acetylthiophene.

-

Isoxazoline Ring Formation: Cyclization of the chalcone intermediate with hydroxylamine to form the core isoxazoline heterocyclic structure.

-

Amide Coupling: Formation of the final Lotilaner molecule by coupling the isoxazoline carboxylic acid intermediate with 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Caption: Overall synthetic workflow for Lotilaner.

Experimental Protocols

Step 1: Synthesis of 1-(3-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 1)

This step involves a base-catalyzed Claisen-Schmidt condensation reaction.

Materials:

-

This compound

-

3-methyl-2-acetylthiophene

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 3-methyl-2-acetylthiophene (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water to afford Intermediate 1 as a solid.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Intermediate 1 | C₁₅H₈Cl₃F₃OS | 415.65 | 85-90 | >95 |

Step 2: Synthesis of 3-methyl-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]thiophene-2-carboxylic acid (Intermediate 2)

This step involves the cyclization of the chalcone intermediate with hydroxylamine, followed by hydrolysis of the initially formed ester (if applicable, depending on the precise starting materials for the thiophene moiety) to the carboxylic acid. The direct synthesis from a thiophene precursor already containing the carboxylic acid is also possible. The following protocol describes the cyclization.

Materials:

-

Intermediate 1

-

Hydroxylamine hydrochloride

-

Sodium acetate or a suitable base

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice-cold water.

-

If a precipitate forms, filter and wash with water. If no precipitate forms, extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer or the combined aqueous fractions with 1 M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum to obtain Intermediate 2.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Intermediate 2 | C₁₆H₉Cl₃F₃NO₃S | 458.67 | 75-85 | >97 |

Step 3: Synthesis of Lotilaner

This final step is an amide coupling reaction between the isoxazoline carboxylic acid and the appropriate amine.

Materials:

-

Intermediate 2

-

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Triethylamine (TEA)

-